molecular formula C12H9NO3 B13870464 5-Hydroxy-2-phenylpyridine-4-carboxylic acid

5-Hydroxy-2-phenylpyridine-4-carboxylic acid

Cat. No.: B13870464
M. Wt: 215.20 g/mol
InChI Key: XCIGTTWYLUCMFH-UHFFFAOYSA-N
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Description

5-Hydroxy-2-phenylpyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by a hydroxyl group at the 5-position, a phenyl group at the 2-position, and a carboxylic acid group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-phenylpyridine-4-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) and sulfuric acid (H₂SO₄).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro, halogenated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-phenylpyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • Picolinic Acid (2-Pyridinecarboxylic Acid)
  • Nicotinic Acid (3-Pyridinecarboxylic Acid)
  • Isonicotinic Acid (4-Pyridinecarboxylic Acid)

Comparison:

Uniqueness: this compound is unique due to the presence of both the phenyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

5-hydroxy-2-phenylpyridine-4-carboxylic acid

InChI

InChI=1S/C12H9NO3/c14-11-7-13-10(6-9(11)12(15)16)8-4-2-1-3-5-8/h1-7,14H,(H,15,16)

InChI Key

XCIGTTWYLUCMFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=C2)C(=O)O)O

Origin of Product

United States

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